molecular formula C9H11N3O2 B11800252 6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid

6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid

Cat. No.: B11800252
M. Wt: 193.20 g/mol
InChI Key: ZSBAMAWUSXLNIF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid typically involves the formation of the pyridazine ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with dicarbonyl compounds can yield pyridazine rings, which can then be functionalized to introduce the pyrrolidine group .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridazine ring’s unique properties, such as its ability to form hydrogen bonds and π-π stacking interactions, play a crucial role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid is unique due to the combination of the pyrrolidine and pyridazine rings, which confer distinct physicochemical properties and biological activities. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in research and development .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-pyrrolidin-1-ylpyridazine-4-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-5-8(11-10-6-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14)

InChI Key

ZSBAMAWUSXLNIF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=CC(=C2)C(=O)O

Origin of Product

United States

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